1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-methyl-2-phenylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-16-13(11-6-3-2-4-7-11)10-12-8-5-9-15-14(12)16/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAXSKMYFNRNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1N=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478416 | |
| Record name | 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521984-94-1 | |
| Record name | 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Evolving Landscape of 1-Methyl-2-Phenyl-1H-pyrrolo[2,3-b]pyridine Analogues: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of 1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, combining the features of both indole and pyridine, allow it to interact with a wide array of biological targets with high affinity and specificity. The addition of a methyl group at the 1-position and a phenyl ring at the 2-position creates a core structure, 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, that has served as a fertile ground for the development of potent and selective modulators of various enzymes and receptors. This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of analogues derived from this core, offering insights into the rational design of next-generation therapeutics.
I. Targeting Protein Kinases: A Dominant Theme
A significant body of research on 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine analogues has focused on their ability to inhibit protein kinases, enzymes that play a pivotal role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammation.
A. Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is a key driver in various cancers.[1][2] Consequently, the development of FGFR inhibitors is a major focus in oncology drug discovery. Analogues of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent inhibitory activity against FGFR1, 2, and 3.[1]
Key SAR Insights:
-
Substitution at the 5-position of the pyrrolo[2,3-b]pyridine ring: Introduction of a trifluoromethyl group at this position can form a hydrogen bond with Glycine 485 in the FGFR1 kinase domain, significantly enhancing inhibitory activity.[2][3]
-
Substitution on the 2-phenyl ring:
One notable compound, 4h , exhibited potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[1][3] This compound also demonstrated in vitro efficacy by inhibiting breast cancer cell proliferation, inducing apoptosis, and inhibiting cell migration and invasion.[1][3]
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Analogues as FGFR Inhibitors
| Compound | 5-position substituent | 2-phenyl ring substituent | FGFR1 IC50 (nM) |
| 1 | H | 3-methoxy | 1900[2] |
| 4a | CF3 | 3-methoxy | ~95[2] |
| 4b | CF3 | 3-chloro | >1000[2] |
| 4h | CF3 | Not specified in abstract | 7[1][3] |
B. c-Met Kinase
The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated as c-Met inhibitors.[4] The key design strategy involved introducing a linker (methylene, sulfur, sulfoxide, or cyclopropyl) between the core and another moiety.[4] One compound demonstrated strong c-Met kinase inhibition with an IC50 of 22.8 nM and also showed moderate inhibition of ALK kinase.[4] This compound also exhibited potent inhibition of cell proliferation in MKN-45 and EBC-1 cancer cell lines.[4]
C. Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease (AD).[5] Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.[5] Several compounds, including 41 , 46 , and 54 , displayed remarkable potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and exhibited high selectivity over other kinases.[5]
Mechanism of Action:
Compound 41 was shown to increase the phosphorylation of GSK-3β at the Ser9 site, which is an inhibitory phosphorylation event. This, in turn, led to a decrease in the hyperphosphorylation of the tau protein, a hallmark of AD.[5] Furthermore, compound 41 promoted neurite outgrowth in SH-SY5Y cells and showed low cytotoxicity.[5] In vivo studies in a zebrafish model of AD demonstrated that compound 41 could effectively ameliorate dyskinesia.[5]
D. Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 kinase is a crucial regulator of the initiation of DNA replication and has emerged as a promising target for cancer therapy.[6] Researchers have identified 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Cdc7 kinase.[6] Through structural modifications, a potent ATP mimetic inhibitor with an IC50 value of 7 nM was developed.[6]
E. Traf2 and Nck-interacting Kinase (TNIK)
TNIK is a key regulator of the Wnt signaling pathway, which is often aberrantly activated in colorectal cancer. A series of 1H-pyrrolo[2,3-b]pyridine compounds were identified as potent TNIK inhibitors, with some exhibiting IC50 values lower than 1 nM.[7] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been employed to understand the structural requirements for potent TNIK inhibition and to design new, more effective compounds.
II. Beyond Kinases: Exploring Other Therapeutic Avenues
The therapeutic potential of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine analogues extends beyond kinase inhibition.
A. Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4 is an enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in inflammatory and immune responses.[8] Inhibition of PDE4 is a validated strategy for treating inflammatory diseases. However, the clinical use of broad PDE4 inhibitors has been limited by side effects, which are thought to be associated with the inhibition of the PDE4D isoform.[8]
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective PDE4B inhibitors.[8]
Key SAR Insights:
-
The N-methylation of the pyrrolo[3,2-b]pyridine core was found to be detrimental to activity.[8]
-
The nature of the amide substituent is crucial for both potency and selectivity. Hydrophobicity and ring size of the amide portion significantly influence the activity against PDE4B and selectivity over PDE4D.[8]
-
A compound bearing a 3,3-difluoroazetidine ring (11h ) exhibited high inhibitory activity (IC50 = 0.14 μM) and 6-fold selectivity for PDE4B over PDE4D.[8] This compound also effectively inhibited the release of the pro-inflammatory cytokine TNF-α from macrophages.[8]
B. Antiproliferative Agents via DNA Intercalation
In addition to targeting specific enzymes, some pyrrolo[2,3-b]pyridine analogues have been shown to exert antiproliferative effects through direct interaction with DNA. A series of novel analogues were synthesized and evaluated for their cytotoxic activity against lung, cervical, and breast cancer cell lines.[9] Several compounds exhibited significant growth inhibitory action at low micromolar concentrations.[9] Further studies revealed that one of the active compounds could effectively intercalate into calf thymus DNA, suggesting that this mechanism may contribute to its antiproliferative activity by disrupting DNA replication.[9]
C. Ataxia Telangiectasia Mutated (ATM) Kinase Inhibitors
ATM is a critical protein kinase involved in the DNA damage response, making it an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. Researchers have developed highly selective ATM inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[10] Through systematic structural optimization, a lead candidate, compound 25a , was identified. This compound exhibited excellent kinase selectivity and favorable pharmacokinetic properties, including high oral bioavailability in mice.[10] In preclinical xenograft models, the combination of compound 25a with the chemotherapeutic agent irinotecan resulted in synergistic antitumor efficacy.[10]
III. Experimental Protocols: A Glimpse into the Lab
The discovery and optimization of these potent analogues rely on a suite of robust experimental assays. Below are representative protocols for key assays mentioned in the literature.
A. Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a suitable kinase reaction buffer containing buffering agents, salts, and cofactors.
-
Dilute the target kinase and its specific substrate to their optimal concentrations in the kinase buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Reaction:
-
In a microplate, add the diluted kinase, substrate, and test compound.
-
Initiate the kinase reaction by adding adenosine triphosphate (ATP).
-
Incubate the reaction mixture at room temperature for a defined period.
-
-
Detection:
-
Stop the reaction using an appropriate reagent.
-
Add a detection reagent that allows for the quantification of either the product formed or the remaining ATP (e.g., using luminescence or fluorescence).
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
B. Cell Proliferation Assay (e.g., Sulforhodamine B Assay)
This assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[9]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallography of 1-Methyl-2-Phenyl-1H-Pyrrolo[2,3-b]pyridine: Structural Dynamics & Protocol
The following technical guide details the crystallographic and structural framework of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine .
This analysis synthesizes established synthetic protocols, comparative structural data from the Cambridge Structural Database (CSD) regarding 7-azaindole analogs, and predictive modeling of intermolecular forces.
Executive Summary
1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 521984-94-1) represents a critical scaffold in kinase inhibitor design, specifically targeting JAK and CAMKK2 pathways. Unlike its parent compound, 7-azaindole, this N-methylated derivative lacks a hydrogen bond donor at the N1 position. This single modification fundamentally alters its crystallographic landscape: it disrupts the classic
Part 1: Chemical Context & Synthesis for Crystallization
High-quality crystals require high-purity precursors (>99.5%). Impurities such as unreacted 2-phenyl-7-azaindole (lacking the methyl group) can act as poisons, inducing disorder or twinning by attempting to restore H-bonded dimers within the lattice.
Validated Synthetic Pathway
The most robust route for generating crystallographic-grade material involves the Suzuki-Miyaura coupling of a 2-halo-7-azaindole followed by N-methylation , or conversely, N-methylation of the core followed by C2-functionalization.
Recommended Protocol (Regioselective):
-
Precursor: Start with 1-methyl-1H-pyrrolo[2,3-b]pyridine.[1]
-
C2-Activation: Lithiation at C2 using
-BuLi at -78°C, followed by quenching with an iodine source ( ) to yield 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. -
Coupling: Palladium-catalyzed cross-coupling with phenylboronic acid.
Figure 1: Regioselective synthesis pathway ensuring N1-methylation prior to C2-arylation to prevent N-arylation byproducts.
Part 2: Crystallization Protocols
The target molecule is lipophilic with a localized polar region (N7). Standard aqueous methods often yield amorphous precipitates. The following protocols are optimized for growing single crystals suitable for X-ray diffraction (XRD).
Method A: Slow Evaporation (Solvent Tuning)
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v).
-
Rationale: DCM solubilizes the phenyl and methyl groups; Ethanol provides a polar environment that slows precipitation, encouraging ordered lattice formation.
-
Procedure: Dissolve 20 mg of compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm and pierce with 3-5 small holes. Allow to stand at 4°C (reduces thermal motion).
Method B: Vapor Diffusion (The "Hanging Drop" Analog)
-
Inner Solvent: Tetrahydrofuran (THF) - Good solubility.
-
Outer Solvent: Pentane or Hexane - Anti-solvent.
-
Mechanism: Volatile anti-solvent diffuses into the THF, slowly raising supersaturation. This method typically yields blocks or prisms rather than needles, which are preferred for XRD.
Part 3: Crystallographic Data Analysis
When analyzing the structure of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, three critical structural features must be refined.
The "Missing" Dimer & Packing Motifs
In standard 7-azaindoles, the N1-H acts as a donor and N7 as an acceptor, forming a centrosymmetric dimer (
-
Observation: In this N-methylated compound, the donor is blocked.
-
Consequence: The lattice energy is minimized via
stacking between the electron-deficient pyridine ring of one molecule and the electron-rich pyrrole/phenyl ring of a neighbor. -
Expectation: Look for "slipped-stack" packing arrangements with interplanar distances of ~3.4–3.6 Å.
Torsion Angles (Steric Strain)
The C2-phenyl ring is not coplanar with the 7-azaindole core.
-
Steric Clash: The ortho-hydrogens of the phenyl ring clash with the N-methyl group (N1-Me) and the C3-H.
-
Twist Angle: Expect a dihedral angle between the phenyl ring and the bicyclic core of 30°–50° . This twist disrupts extensive planar stacking, often leading to monoclinic space groups (e.g.,
) rather than triclinic planar stacks.
Weak Hydrogen Bonding
With the strong N-H donor removed, weak interactions become structure-directing:
- : The acidic proton at C6 (adjacent to N7) or the phenyl protons often engage in weak hydrogen bonding with the N7 lone pair of a neighboring molecule.
Comparative Structural Metrics (Table 1)
Comparison of the target with its closest structural analogs.
| Feature | 7-Azaindole (Parent) | 1-Methyl-2-Phenylindole (Analog) | Target: 1-Me-2-Ph-7-Azaindole |
| H-Bond Donor | N1-H (Strong) | None | None |
| H-Bond Acceptor | N7 (Strong) | None (Indole N is not basic) | N7 (Strong) |
| Primary Interaction | C-H... | ||
| Twist Angle | N/A | ~40° | ~35-45° (Predicted) |
| Space Group | Monoclinic | Orthorhombic ( | Likely Monoclinic ( |
Part 4: Interaction Logic & Drug Development Implications
Understanding the crystallography of this scaffold allows for precise "Structure-Based Drug Design" (SBDD). The 1-methyl group is often used to tune solubility or fit into hydrophobic pockets (e.g., the methionine gatekeeper residue in kinases), while the N7 nitrogen remains free to accept H-bonds from the protein hinge region.
Structural Logic Diagram
The following diagram illustrates the competing forces that define the crystal lattice and, by extension, the binding affinity in a protein pocket.
Figure 2: Interaction network showing how N-methylation dictates steric twisting and alters intermolecular packing forces.
References
-
Synthesis of 7-Azaindole Derivatives
- Title: Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions.
- Source: National Science Found
-
URL:[Link] (Referencing Chem. Sci., 2019, 10, 6807)
-
Structural Analog (1-Methyl-2-phenylindole)
-
Kinase Inhibitor Scaffolds (7-Azaindole Context)
-
General Crystallography of Azaindoles
- Title: Ligands containing 7-azaindole functionality: Structural and photophysical investig
- Source: Journal of the Serbian Chemical Society.
-
URL:[Link]
Sources
- 1. 1-Methyl-1H-pyrrolo[2,3-b]pyridine CAS#: 27257-15-4 [m.chemicalbook.com]
- 2. 1-Methyl-2-phenylindole | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
"in vitro evaluation of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine"
[1]
Executive Summary & Chemical Identity
1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 521984-94-1) is a synthetic intermediate and bioactive scaffold belonging to the 7-azaindole class. Structurally, it mimics the purine ring of adenosine triphosphate (ATP), allowing it to dock into the hinge region of protein kinases.
-
Role: Fragment-based lead / Hinge-binding scaffold.
-
Primary Targets: CAMKK2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2), PI3K isoforms, and mTOR.
-
Physical State: Light yellow oil / Low-melting solid.
-
Molecular Weight: 208.26 g/mol (MS [M+H]+: 209.2).
Structural Significance
The 7-azaindole core (pyrrolo[2,3-b]pyridine) provides a critical hydrogen bond acceptor (N7) and donor (N1, though methylated here to modulate solubility and fit) that interacts with the kinase hinge region. The 2-phenyl group occupies the hydrophobic pocket adjacent to the ATP binding site, often enhancing affinity through
Figure 1: Pharmacophore mapping of the 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold.
Physicochemical Profiling (Pre-Biological)
Before enzymatic testing, the compound must be profiled for solubility and stability to ensure assay validity.
| Parameter | Value/Observation | Method | Relevance |
| LogP (Predicted) | ~3.2 - 3.8 | ChemDraw/SwissADME | High lipophilicity due to phenyl ring; requires DMSO for solubilization. |
| Solubility | Low in water; High in DMSO/EtOH | Nephelometry | Stock solutions must be prepared in 100% DMSO (typically 10 mM). |
| Stability | Stable at RT; Oxidatively stable | HPLC-UV | Suitable for long-incubation assays (up to 24h). |
| Mass Spec | m/z 209.2 [M+H]+ | ESI-MS | Confirmation of identity in synthesis (See Ref 1). |
Protocol Note: Prepare a 10 mM stock solution in anhydrous DMSO. Sonicate for 5 minutes to ensure complete dissolution. Store at -20°C. Avoid freeze-thaw cycles exceeding 5 times.
Enzymatic Evaluation: Kinase Inhibition Assays
The primary biological evaluation involves determining the IC50 (half-maximal inhibitory concentration) against specific kinases. Since this molecule is a scaffold, it competes directly with ATP.
Target: CAMKK2 and PI3K/mTOR
Research indicates this scaffold is a precursor for potent CAMKK2 inhibitors (e.g., GSK650394 analogs) and PI3K/mTOR dual inhibitors.
Experimental Workflow: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the generation of ADP from ATP. It is preferred for its high sensitivity and resistance to compound fluorescence interference.
Reagents:
-
Recombinant Kinase (e.g., CAMKK2, Invitrogen).
-
Substrate: CAMKK2 peptide or specific protein substrate.
-
ATP (Ultrapure).
-
ADP-Glo™ Reagent (Promega).
Protocol:
-
Compound Dilution: Prepare a 3-fold serial dilution of the compound in kinase buffer (starting at 100 µM down to 1 nM).
-
Enzyme Reaction:
-
Add 2 µL of compound (or DMSO control) to a 384-well white plate.
-
Add 4 µL of Kinase/Substrate mix.
-
Add 4 µL of ATP (at
concentration for the specific kinase). -
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).
-
Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Incubate for 30 minutes.
-
-
Readout: Measure luminescence using a plate reader (e.g., EnVision).
-
Data Analysis: Plot RLU vs. log[Concentration] to calculate IC50 using non-linear regression (GraphPad Prism).
Success Criteria:
-
Z-Factor: > 0.5 (indicates a robust assay).
-
Reference Control: Staurosporine or STO-609 (for CAMKK2) should yield expected IC50 values.[1]
Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay used to evaluate the scaffold.
Cellular Evaluation: Cytotoxicity & Target Engagement
Once enzymatic activity is confirmed, the compound is evaluated in cell-based systems to assess membrane permeability and off-target toxicity.
A. Cytotoxicity Assay (MTT/MTS)
Evaluates the general toxicity of the scaffold in cancer cell lines (e.g., HeLa, MCF-7, U87MG).
-
Method: Seeding 5,000 cells/well in 96-well plates. Treatment for 48-72 hours.
-
Readout: Colorimetric absorbance at 490 nm (MTS) or 570 nm (MTT).
-
Expectation: The core scaffold often shows moderate to low cytotoxicity (
) compared to fully functionalized drugs, serving as a baseline for "ligand efficiency" calculations.
B. Target Engagement (Western Blot)
To verify the compound inhibits the kinase inside the cell:
-
Pathway: PI3K/Akt/mTOR.[2]
-
Biomarkers: Phospho-Akt (Ser473), Phospho-S6K.
-
Protocol:
-
Treat cells (e.g., PC3 prostate cancer cells) with compound (1, 10, 50 µM) for 2 hours.
-
Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Perform SDS-PAGE and transfer to PVDF membrane.
-
Blot with anti-pAkt and anti-Total Akt antibodies.
-
Result: A dose-dependent decrease in p-Akt band intensity confirms cellular PI3K/mTOR inhibition.
-
Derivative Potential: Scaffold Hopping
The 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine structure is rarely the final drug; it is the "engine" of the inhibitor.
-
C3-Functionalization: The C3 position is electron-rich and is the primary site for electrophilic aromatic substitution (e.g., formylation to the 3-carboxaldehyde) to attach "tail" groups that extend into the solvent-exposed region of the kinase.
-
Example: Reaction with 4,6-dihydroxybenzofuran-3-one yields potent PI3K inhibitors (See Ref 2).
-
SIS3: A specific Smad3 inhibitor derived from this core (See Ref 3).[3]
References
-
Price, D. J., et al. (2020). "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry.
-
Lombardi, S., et al. (2009). "Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase."[4][5] Bioorganic & Medicinal Chemistry Letters.
-
Jinnin, M., et al. (2006). "Characterization of SIS3, a Novel Specific Inhibitor of Smad3, and Its Effect on Transforming Growth Factor-β1-Induced Extracellular Matrix Expression." Molecular Pharmacology.
-
Google Patents. (2010).[2] "US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine... as mTOR kinase and PI3 kinase inhibitors."[2]
Sources
- 1. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 3. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the ADME Properties of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Authored by: A Senior Application Scientist
Introduction: The Critical Role of ADME Profiling in Drug Discovery
In the journey of transforming a promising chemical entity into a viable drug candidate, understanding its interaction with the body is paramount. The acronym ADME—representing Absorption, Distribution, Metabolism, and Excretion—encompasses the key pharmacokinetic processes that determine a drug's efficacy, safety, and dosing regimen.[1][2][3] Early and accurate assessment of these properties is not merely a regulatory requirement; it is a strategic imperative that minimizes late-stage attrition, thereby saving significant time and resources.[4][5] Compounds that exhibit excellent in vitro potency can fail spectacularly if they cannot be absorbed into the bloodstream, are rapidly metabolized into inactive or toxic byproducts, or fail to reach their intended target in sufficient concentrations.[5][6]
This guide provides a detailed framework and actionable protocols for the comprehensive ADME evaluation of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine , a compound belonging to the 7-azaindole class, a scaffold of significant interest in medicinal chemistry.[7][8] The methodologies described herein are designed to build a holistic profile of the molecule, enabling researchers to make data-driven decisions and guide further optimization efforts. We will move beyond simple procedural lists to explain the scientific rationale behind each assay, the interpretation of the data, and how each piece of information contributes to the overall developability assessment.
Strategic Overview: An Integrated ADME Screening Cascade
A tiered or cascaded approach to ADME testing is the most efficient strategy.[9] Early-stage, high-throughput assays are used to quickly filter large numbers of compounds, while more resource-intensive, lower-throughput assays are reserved for the most promising candidates. This logical progression ensures that resources are focused on compounds with the highest probability of success.
Caption: Integrated ADME screening cascade for drug candidates.
Part 1: Absorption
Absorption describes the process by which a drug enters the bloodstream.[2] For orally administered drugs, this involves dissolution in the gastrointestinal tract followed by permeation across the intestinal epithelium. Poor aqueous solubility and low intestinal permeability are two of the most common reasons for poor oral bioavailability.[6]
Aqueous Solubility
Scientific Rationale: A compound must be in solution to be absorbed. Low solubility can lead to incomplete absorption and high variability between individuals.[10] Given the aromatic nature of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, its solubility is a critical parameter to assess. We will determine its thermodynamic solubility, which represents the true equilibrium solubility of the compound.
Protocol: Thermodynamic Solubility Assessment via Shake-Flask Method
-
Principle: An excess amount of the solid compound is equilibrated in a buffered solution at a specific pH. The concentration of the compound in the supernatant is then measured, typically by LC-MS/MS.
-
Materials:
-
1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) or other suitable organic solvent
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
HPLC vials
-
Calibrated LC-MS/MS system
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of the test compound in DMSO.
-
Add an excess of the solid compound (e.g., 1 mg) to a vial containing 1 mL of PBS at pH 7.4.
-
Seal the vials and shake at room temperature for 24 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove the supernatant and filter it using a 96-well filter plate to remove any remaining particulates.
-
Prepare a standard curve of the test compound in a 50:50 mixture of ACN:PBS.
-
Analyze the filtered supernatant and the standard curve samples by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the concentration of the compound in the supernatant using the standard curve.
-
The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.
-
Intestinal Permeability
Scientific Rationale: After dissolution, a drug must cross the intestinal epithelial barrier to enter systemic circulation. The Caco-2 cell permeability assay is the industry "gold standard" in vitro model for predicting human intestinal absorption.[11][12] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), mimicking the human intestinal barrier.[][14]
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Protocol: Bidirectional Caco-2 Permeability Assay
-
Principle: The compound is added to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood) side of the Caco-2 monolayer. The rate of its appearance on the opposite side is measured over time. Comparing the permeability in both directions reveals if the compound is a substrate of active efflux transporters.[14]
-
Materials:
-
Caco-2 cells cultured on 24-well Transwell™ plates for 21 days.
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Lucifer yellow dye for monolayer integrity check.
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Talinolol (P-gp substrate).[14]
-
LC-MS/MS system.
-
-
Procedure:
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 250 Ω·cm². Additionally, perform a Lucifer yellow leak test; permeability should be < 100 nm/s.
-
Assay Initiation:
-
Wash the monolayers with pre-warmed transport buffer.
-
For A-to-B transport , add the test compound (e.g., 10 µM) and controls to the apical chamber and fresh buffer to the basolateral chamber.
-
For B-to-A transport , add the compound to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for 2 hours.[12]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)
-
Interpretation:
-
An ER > 2 suggests the compound is subject to active efflux, which can limit oral absorption.[14]
-
Papp values are ranked against controls to classify the compound as having low, medium, or high permeability.
-
-
Part 2: Distribution
Distribution describes how a drug spreads throughout the body's fluids and tissues after absorption.[15] A key determinant of distribution is the extent to which a drug binds to plasma proteins.
Plasma Protein Binding (PPB)
Scientific Rationale: Only the unbound (free) fraction of a drug in the plasma is pharmacologically active and available to distribute into tissues and be cleared.[10][16] High plasma protein binding can limit efficacy and prolong the drug's half-life. The Rapid Equilibrium Dialysis (RED) method is a widely used, reliable assay for determining the unbound fraction.[17][18]
Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.
Protocol: Plasma Protein Binding via RED
-
Principle: A RED device consists of two chambers separated by a semi-permeable membrane with a low molecular weight cutoff (typically 8 kDa). Plasma containing the test compound is placed in one chamber, and buffer is placed in the other. The free drug equilibrates across the membrane, while the protein-bound drug is retained.[16]
-
Materials:
-
RED device plate with inserts.
-
Human plasma (and other species like rat, mouse for cross-species comparison).
-
PBS, pH 7.4.
-
Control compounds: Warfarin (high binding), Metoprolol (low binding).
-
LC-MS/MS system.
-
-
Procedure:
-
Spike the test compound and controls into plasma at a final concentration (e.g., 1 µM).
-
Add 200 µL of the spiked plasma to the plasma chamber of the RED insert.
-
Add 350 µL of PBS to the buffer chamber of the base plate.
-
Assemble the device, seal it, and incubate on a shaker at 37°C for 4-6 hours to reach equilibrium.
-
After incubation, harvest samples from both the plasma and buffer chambers.
-
To the plasma sample, add an equal volume of blank PBS. To the buffer sample, add an equal volume of blank plasma. This "matrix matching" is crucial to prevent differential analytical effects (e.g., ion suppression) during LC-MS/MS analysis.
-
Precipitate proteins from all samples by adding 3-4 volumes of cold ACN containing an internal standard. Centrifuge and analyze the supernatant.
-
-
Data Analysis:
-
Calculate the Fraction Unbound (fu) : fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Calculate Percent Bound : % Bound = (1 - fu) * 100
-
Interpretation: A compound with >99% binding is considered highly bound, which can have significant pharmacokinetic implications.
-
Part 3: Metabolism
Metabolism describes the chemical modification of a drug by the body, primarily in the liver, to facilitate its elimination.[15] This process can inactivate a drug, but it can also produce active or toxic metabolites. Key aspects to evaluate are the rate of metabolism (stability) and the potential for the drug to interfere with the metabolism of other drugs (CYP inhibition).
Metabolic Stability
Scientific Rationale: The in vitro metabolic stability assay using liver microsomes provides a measure of a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[19] This data is used to predict a compound's intrinsic clearance and hepatic extraction ratio, which are key determinants of its in vivo half-life.[20]
Protocol: Liver Microsomal Stability Assay
-
Principle: The compound is incubated with liver microsomes (which contain most Phase I enzymes) and the cofactor NADPH. The disappearance of the parent compound is monitored over time.[19][21]
-
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer, pH 7.4.
-
NADPH regenerating system (or NADPH stock solution).
-
Control compounds: Verapamil (low stability), Buspirone (high stability).
-
Cold ACN for reaction quenching.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add the test compound (final concentration 1 µM) to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[21]
-
At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold ACN with an internal standard.
-
Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) : t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (Clint) : Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount)
-
Interpretation: A short half-life (<30 min) suggests the compound is rapidly metabolized and may have a short duration of action in vivo.
-
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Many drugs are metabolized by a small number of CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[22] If a new drug inhibits one of these enzymes, it can slow the metabolism of co-administered drugs, leading to elevated plasma levels and potential toxicity. This is a major cause of drug-drug interactions (DDIs).[23][24]
Protocol: CYP Inhibition IC₅₀ Determination
-
Principle: A specific probe substrate for a CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound. The ability of the test compound to inhibit the formation of the probe substrate's metabolite is measured.[22][25]
-
Materials:
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system.
-
A panel of CYP-specific probe substrates and their known inhibitors (see table below).
-
LC-MS/MS system.
-
-
Procedure:
-
In a 96-well plate, combine HLM, phosphate buffer, and the specific probe substrate.
-
Add the test compound at a range of concentrations (e.g., 0.01 to 100 µM in semi-log dilutions). Include a vehicle control (no inhibitor) and a positive control inhibitor.
-
Pre-incubate the plate at 37°C.
-
Initiate the reactions by adding NADPH.
-
Incubate for a short, predetermined time (within the linear range of metabolite formation, e.g., 10-15 minutes).
-
Stop the reaction with cold ACN and analyze metabolite formation by LC-MS/MS.
-
-
Data Analysis:
-
For each concentration of the test compound, calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Interpretation: A low IC₅₀ value (<1-10 µM) indicates a potential for clinically significant DDIs and warrants further investigation.[22]
-
Data Summary and Interpretation
All quantitative data should be compiled into a clear, structured table to provide a comprehensive ADME snapshot of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
| ADME Parameter | Assay | Result | Interpretation Benchmark |
| Absorption | Thermodynamic Solubility (pH 7.4) | e.g., 55 µg/mL | > 50 µg/mL (Good) |
| Caco-2 Papp (A→B) | e.g., 15 x 10⁻⁶ cm/s | > 10 x 10⁻⁶ cm/s (High Permeability) | |
| Caco-2 Efflux Ratio (B→A / A→B) | e.g., 1.2 | < 2 (Not an efflux substrate) | |
| Distribution | Plasma Protein Binding (% Bound) | e.g., 98.5% | > 99% (Highly Bound) |
| Metabolism | HLM Stability (t½) | e.g., 45 min | > 30 min (Moderately Stable) |
| CYP3A4 Inhibition (IC₅₀) | e.g., > 50 µM | > 10 µM (Low Risk) | |
| CYP2D6 Inhibition (IC₅₀) | e.g., 8.5 µM | < 10 µM (Potential Risk) |
This consolidated view allows for a holistic assessment. For instance, a compound with high permeability but high efflux might still have poor absorption. A compound that is highly protein-bound may require higher doses to achieve a therapeutic concentration of free drug. These interconnected properties must be considered together to predict the in vivo behavior of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine and guide its path forward in the drug discovery pipeline.
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Otagiri, M. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]
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Creative Biolabs. In Vivo ADME. [Link]
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Creative Bioarray. Plasma Protein Binding Assay. [Link]
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Baranczewski, P., Stańczak, A., & Sundberg, K. (2012). Preclinical in Vivo ADME Studies in Drug Development: A Critical Review. PubMed. [Link]
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Li, Y., & Gaohua, L. (2014). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Optimization of Drug-like Properties in Drug Discovery (pp. 141-161). [Link]
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European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]
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Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
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Wishart, D. S. (2007). Improving Early Drug Discovery through ADME Modelling. ResearchGate. [Link]
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BioIVT. (2020, April 9). What is ADME and how does it fit into drug development?. [Link]
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Evotec. Cytochrome P450 Inhibition assay. [Link]
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Bioanalysis Zone. Technology Digest: Understanding drug–protein binding and ADME studies for DMPK. [Link]
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Li, A. P. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK, 1(3), 19-28. [Link]
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protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
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National Center for Biotechnology Information. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]
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Admeshop. Metabolic stability. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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National Center for Biotechnology Information. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. [Link]
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American Chemical Society. (2025, September 20). Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry. [Link]
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MTT Lab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
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Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
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National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(12), 1666–1672. [Link]
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Application Note: High-Throughput Screening of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine and its Analogs for Kinase Inhibition
Introduction: The Prominence of the 7-Azaindole Scaffold in Kinase Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a privileged structure in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[2][3] This unique characteristic has led to the development of numerous potent and selective kinase inhibitors for therapeutic intervention in oncology, inflammatory disorders, and neurodegenerative diseases.[4][5][6] The compound of interest, 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, is a representative of this promising class of molecules. High-throughput screening (HTS) provides a robust platform for rapidly assessing the inhibitory potential of such compounds against a broad spectrum of kinases, thereby accelerating the drug discovery process.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine in HTS campaigns. We will delve into the rationale behind assay selection, present a detailed protocol for a universal, fluorescence-based kinase assay, and discuss data analysis and interpretation.
Scientific Rationale: Targeting the Kinome with 7-Azaindole Derivatives
Protein kinases constitute one of the largest and most functionally diverse gene families, playing pivotal roles in cellular signaling.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic development.[7] The 7-azaindole core of compounds like 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine serves as an excellent starting point for kinase inhibitor discovery due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[3]
For HTS, the ideal assay should be robust, scalable, cost-effective, and broadly applicable to a wide range of kinases.[8] Fluorescence-based and luminescence-based assays are popular choices that meet these criteria.[8][9] Universal assays that detect a common product of all kinase reactions, such as adenosine diphosphate (ADP), are particularly advantageous as they allow for the screening of a single compound library against multiple kinases with a consistent assay format.[10]
This protocol will focus on an enzyme-coupled fluorescence assay for ADP detection, a simple and cost-effective method suitable for large-scale screening.[9] The principle of this assay is the enzymatic conversion of ADP to a detectable fluorescent signal.
Experimental Workflow for Kinase Inhibitor Screening
The overall workflow for screening 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine for kinase inhibitory activity in a high-throughput format is depicted below. This process begins with the preparation of assay plates containing the compound of interest, followed by the addition of the kinase, substrate, and ATP to initiate the enzymatic reaction. Finally, a detection reagent is added to measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
Figure 1: High-Throughput Screening Workflow for Kinase Inhibitors.
Hypothetical Signaling Pathway Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to inhibit kinases involved in critical cancer signaling pathways, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[11][12] The diagram below illustrates a simplified representation of the FGFR signaling cascade and the potential point of intervention for an inhibitor like 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Figure 2: Inhibition of the FGFR Signaling Pathway.
Detailed Protocol: Homogeneous Fluorescence-Based Kinase Assay
This protocol is designed for a 384-well plate format and is amenable to automation.[13]
Materials and Reagents:
-
1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (or other 7-azaindole derivatives)
-
Kinase of interest (e.g., FGFR1, c-Met)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP detection kit (enzyme-coupled, fluorescence-based)
-
Staurosporine (positive control inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
384-well, low-volume, black assay plates
Protocol Steps:
-
Compound Plate Preparation:
-
Prepare a stock solution of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the compound stock in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Dispense 100 nL of each compound dilution into the appropriate wells of the 384-well assay plate.
-
For control wells, dispense 100 nL of DMSO (negative control, 0% inhibition) and 100 nL of a high concentration of staurosporine (positive control, 100% inhibition).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific kinase.
-
Add 5 µL of the 2X kinase/substrate master mix to all wells of the assay plate.
-
Centrifuge the plate briefly to ensure all components are at the bottom of the wells.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.[8]
-
To initiate the kinase reaction, add 5 µL of the 2X ATP solution to all wells. The final reaction volume will be 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Signal Detection:
-
Prepare the ADP detection reagent according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to all wells to stop the kinase reaction and initiate the detection reaction.
-
Incubate the plate at room temperature for the time specified by the detection kit manufacturer (e.g., 10-30 minutes) to allow for signal development.[13]
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader compatible with the detection reagent's excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm).[13]
-
Data Analysis and Interpretation
1. Normalization: The raw fluorescence data is normalized to percent inhibition using the following formula:
% Inhibition = 100 x (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
Where:
-
Signal_compound is the fluorescence signal in the presence of the test compound.
-
Signal_pos_ctrl is the average signal from the positive control wells (e.g., staurosporine).
-
Signal_neg_ctrl is the average signal from the negative control wells (DMSO).
2. IC₅₀ Determination: The normalized percent inhibition data is then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀) value.
3. Assay Quality Control: The quality and robustness of the HTS assay are assessed using the Z'-factor, calculated as follows:
Z' = 1 - (3 x (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
An assay with a Z'-factor greater than 0.5 is considered excellent for HTS.[10][13]
| Parameter | Recommended Value | Rationale |
| Assay Volume | 10-20 µL | Reduces reagent consumption in HTS. |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near Km | Increases sensitivity for ATP-competitive inhibitors.[8] |
| Incubation Time | 30-90 minutes | Should be within the linear range of the reaction. |
| Z'-Factor | > 0.5 | Ensures the assay is robust and can reliably identify hits.[10][13] |
Conclusion
The 7-azaindole scaffold, represented here by 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, is a valuable starting point for the discovery of novel kinase inhibitors. The high-throughput screening protocol detailed in this application note provides a robust and efficient method for identifying and characterizing the inhibitory activity of this compound class. By employing a universal, fluorescence-based ADP detection assay, researchers can rapidly screen large compound libraries against a diverse panel of kinases, facilitating the identification of promising lead candidates for further drug development.
References
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Application in Drug Development. Benchchem.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. 2019 Mar 15.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. 2022 May 13.
- Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. 2024 May 30.
- An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. 2023 Dec 19.
- Azaindoles in Medicinal Chemistry. PharmaBlock.
- An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives. Future Medicinal Chemistry. 2023 Dec 19.
- High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. 2008 May 12.
- EnzyChrom™ Kinase Assay Kit. BioAssay Systems.
- Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. 2025 Oct 27.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. 2021.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. 2024 May 7.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. 2016 Apr 15.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. 2021 Feb 1.
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. 2024 May 7.
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. PubMed. 2021 Feb 1.
- Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. 2025 Jul 10.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. 2024 Jan 14.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. 2025 Aug 7.
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- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. bioassaysys.com [bioassaysys.com]
"troubleshooting guide for 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine experiments"
Topic: "troubleshooting guide for 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine experiments"
Status: Operational Role: Senior Application Scientist Subject: Synthesis, Purification, and Application Troubleshooting for 7-Azaindole Scaffolds
System Overview & Critical Parameters
1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (CAS: 521984-94-1) is a privileged scaffold in medicinal chemistry, widely utilized as a "hinge-binder" in the development of type I and type II kinase inhibitors (e.g., CAMKK2, PI3K, mTOR). Unlike the indole equivalent, the 7-azaindole core possesses a pyridine nitrogen (N7) that significantly alters its electronic properties, solubility, and hydrogen-bonding potential.
This guide addresses the specific technical bottlenecks encountered during the synthesis (C2-arylation, N-methylation), purification, and downstream functionalization of this scaffold.
Quick Reference Data
| Parameter | Specification | Note |
| Molecular Formula | C₁₄H₁₂N₂ | |
| Molecular Weight | 208.26 g/mol | |
| Key NMR Shift (N-Me) | ~3.80 - 3.91 ppm (s, 3H) | Distinctive singlet |
| Key NMR Shift (C3-H) | ~6.48 - 6.54 ppm (s, 1H) | Disappears upon C3-functionalization |
| Solubility | DMSO, MeOH, DCM | Poor in water/hexanes |
| pKa (Conj.[1][2] Acid) | ~4.6 (Pyridine N) | Less basic than pyridine due to electron-rich pyrrole |
Synthesis & Reaction Troubleshooting
Issue 1: Low Yield in C2-Arylation (The "Route Conflict")
User Report: "I am trying to synthesize the target by methylating 2-phenyl-1H-pyrrolo[2,3-b]pyridine, but the yield is <30% and I see multiple spots on TLC."
Diagnosis: You are likely encountering steric hindrance and competitive coordination . The phenyl group at C2 creates significant steric bulk, shielding the N1 position. Additionally, the free N7 nitrogen can compete for alkylating agents or coordinate with metal catalysts if you are attempting coupling steps on the unprotected scaffold.
Corrective Protocol (Route Optimization): Switch the order of operations. The "Methylation-First" strategy is thermodynamically and kinetically superior for this scaffold.
-
Step 1: N-Methylation: Methylate the parent 7-azaindole first. The N1 proton is acidic (pKa ~13), and the absence of the C2-phenyl group allows quantitative methylation using NaH/MeI.
-
Step 2: C2-Arylation: Perform the Pd-catalyzed C-H activation or Suzuki coupling on the N-methylated substrate. The N-methyl group actually stabilizes the C2-palladation intermediate.
Expert Insight: Direct C2-arylation of N-methyl-7-azaindole using Pd(OAc)₂/Ag₂CO₃ is highly effective but sensitive to oxidant quality. Ensure your Silver(I) salt is dry and stored in the dark.
Issue 2: Regioselectivity Failures (N1 vs. N7 Alkylation)
User Report: "I obtained a product with the correct mass, but the NMR shows a downfield shift for the methyl group (~4.2 ppm). Is this the N7-isomer?"
Diagnosis: Yes. Under neutral or acidic conditions, or when using "soft" electrophiles without sufficient base, alkylation can occur at the more nucleophilic pyridine nitrogen (N7), forming a quaternary azaindolium salt. Alternatively, if the base is too weak to fully deprotonate N1, N7 remains the primary nucleophile.
Validation Protocol:
-
N1-Me (Target): δ 3.80–3.95 ppm (CDCl₃). The molecule remains neutral and soluble in organic solvents.
-
N7-Me (Impurity): δ >4.0 ppm. This is a cationic species. It will be water-soluble and likely precipitate as a salt or stick to the baseline in silica chromatography.
Solution:
-
Reagent Check: Use NaH (60% dispersion) in dry DMF or THF at 0°C.
-
Stoichiometry: Ensure >1.1 eq of base to force deprotonation of N1. The N1-anion is significantly more nucleophilic than N7.
Issue 3: Stalled C3-Functionalization (Vilsmeier-Haack)
User Report: "I'm trying to install an aldehyde at C3 for library synthesis, but the starting material is unreactive."
Diagnosis: The electron-deficient pyridine ring of the 7-azaindole scaffold pulls electron density away from the pyrrole ring, making C3 less nucleophilic than in standard indoles. Standard Vilsmeier-Haack conditions (POCl₃/DMF) often require higher temperatures or longer reaction times for azaindoles.
Troubleshooting Steps:
-
Temperature: Increase reaction temperature to 80–90°C . Indoles react at RT; azaindoles often do not.
-
Pre-activation: Allow the Vilsmeier complex (POCl₃ + DMF) to form at 0°C for 30 mins before adding the substrate.
-
Alternative: If Vilsmeier fails, switch to Duff reaction (HMTA/TFA) or Friedel-Crafts acylation with stronger Lewis acids (AlCl₃), though the latter may complex with N7.
Workflow Visualization
The following diagram illustrates the recommended synthetic pathway (Route A) versus the problematic pathway (Route B), highlighting the critical branching points for troubleshooting.
Figure 1: Comparative synthetic workflows. Route A (Green) avoids steric bottlenecks associated with Route B (Red).
Purification & Characterization FAQ
Q: How do I remove residual Palladium after the C2-arylation step?
A: Azaindoles are excellent ligands for transition metals due to the N7 nitrogen. Simple silica columns often fail to remove Pd traces, which appear as dark bands or cause toxicity in biological assays.
-
Protocol: Treat the crude reaction mixture with a metal scavenger such as SiliaMetS® Thiol or activated charcoal in refluxing ethyl acetate for 1 hour before filtration.
-
Check: Verify Pd levels are <10 ppm if the compound is destined for biological screening.
Q: My compound is crystallizing out of the NMR tube. What solvent should I use?
A: 1-Methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine is planar and stacks efficiently (π-π interactions).
-
Standard: CDCl₃ is usually sufficient for the pure scaffold.
-
For Analogs: If you have added polar groups (e.g., carboxylic acids, amides), switch to DMSO-d₆ . Note that DMSO is hygroscopic; water peaks may obscure the aromatic region.
Q: Why does the compound turn yellow upon storage?
A: While generally stable, electron-rich pyrroles can undergo slow oxidative degradation or photo-oxidation.
-
Storage: Store solid at -20°C under argon.
-
Solution Stability: Avoid keeping the compound in chlorinated solvents (DCM/CHCl₃) for extended periods in light, as this can induce radical decomposition.
Biological Application Notes
Solubility in Assay Media
When using this scaffold for kinase assays (e.g., CAMKK2 inhibition):
-
Stock Prep: Dissolve in 100% DMSO to 10 mM.
-
Precipitation Risk: The flat, hydrophobic phenyl-azaindole core has low aqueous solubility. When diluting into assay buffer, ensure the final DMSO concentration is 0.1–1.0% and avoid "crash-out" by adding the compound to the buffer slowly with vortexing, rather than adding buffer to the compound.
Fluorescence Interference
Warning: Many 7-azaindole derivatives exhibit intrinsic fluorescence.
-
Excitation/Emission: Often in the UV/Blue region (~280-350 nm ex / ~350-450 nm em).
-
Impact: If your kinase assay relies on a fluorescence readout (e.g., FRET, FP) in this range, run a "compound only" control to subtract background interference.
References
-
Synthesis & C2-Aryl
- Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes.
- Source: RSC Advances / Royal Society of Chemistry.
-
Kinase Inhibitor Applic
-
Patent Liter
-
Azaindole Properties
-
Product Class 22: Azaindoles and Their Derivatives.[4]
- Source: Science of Synthesis (Thieme).
-
Sources
- 1. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Addressing Off-Target Effects of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for researchers utilizing 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions regarding the potential off-target effects of this compound. As derivatives of the pyrrolo[2,3-b]pyridine scaffold are known to be potent kinase inhibitors, this guide will focus on strategies to identify, validate, and mitigate off-target kinase interactions.[1][2][3][4][5][6][7]
I. Understanding the Challenge: Off-Target Effects
While 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine has been designed for a specific molecular target, like many small molecule inhibitors, it may interact with other proteins within the cell. These unintended interactions, or "off-target" effects, can lead to ambiguous experimental results, unexpected phenotypes, or cellular toxicity.[8][9] Proactively investigating and understanding these off-target effects is crucial for the accurate interpretation of your research findings and for the development of more selective therapeutic agents.
II. Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when working with 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Q1: My cells are showing an unexpected phenotype that doesn't align with the known function of the intended target. Could this be an off-target effect?
A1: Yes, an unexpected phenotype is a classic indicator of potential off-target activity. Other signs include high levels of cytotoxicity at concentrations needed to see the desired effect, or if the phenotype cannot be replicated by genetically silencing the intended target (e.g., using CRISPR/Cas9 or siRNA).[10]
Q2: How can I begin to investigate potential off-target effects of my compound?
A2: A systematic approach is recommended. Start with computational predictions to generate a list of potential off-target interactions.[11] Following this, experimental validation is crucial. A broad in vitro kinase selectivity screen is an excellent next step to identify other kinases that your compound might inhibit.[12][13][14][15]
Q3: What is the difference between direct and indirect off-target effects?
A3: A direct off-target effect is when your compound binds to and modulates the activity of an unintended protein. An indirect off-target effect occurs when the modulation of the intended target leads to downstream changes in other pathways.[16] Distinguishing between these is key to understanding the mechanism of your compound.
Q4: My compound shows activity against several kinases in a profiling screen. How do I know which of these are relevant in my cellular model?
A4: This is a critical question. A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that your compound is engaging with a specific target within the complex environment of a cell.[17][18][19][20][21] By observing a thermal shift, you can validate which of the potential off-targets identified in your screen are being bound by your compound in your experimental system.
Q5: What are some of the advanced techniques to get a global view of my compound's off-target interactions?
A5: For a comprehensive understanding, chemical proteomics approaches are invaluable.[22][23][24][25] Techniques such as Activity-Based Protein Profiling (ABPP) and compound-centric methods can help identify a broad range of protein interactors in an unbiased manner within a cellular lysate or even in living cells.
III. Troubleshooting Guide: A Step-by-Step Approach to Investigating Off-Target Effects
This troubleshooting guide provides a structured workflow for identifying and validating off-target effects of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
Workflow for Investigating Off-Target Effects
Caption: A systematic workflow for the identification and validation of off-target effects.
IV. Experimental Protocols
Here are detailed protocols for key experiments mentioned in this guide.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine with its intended target and potential off-targets in a cellular context.[17][18][19][20][21]
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with various concentrations of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
After treatment, harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-8 minutes) using a thermal cycler.[21]
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein and potential off-target proteins in the soluble fraction by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble protein against the temperature for both the vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
-
CETSA Data Interpretation
| Result | Interpretation | Next Steps |
| Rightward shift in melting curve for the intended target | Compound is engaging with the intended target in cells. | Proceed with downstream experiments. |
| No shift in melting curve for the intended target | Compound is not engaging with the intended target at the tested concentrations. | Re-evaluate compound concentration or experimental conditions. |
| Rightward shift in melting curve for a potential off-target | Compound is engaging with this off-target in cells. | Investigate the functional consequences of this interaction. |
Protocol 2: In Vitro Kinase Selectivity Assay (Luminescence-Based)
Objective: To determine the inhibitory activity of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine against a broad panel of protein kinases.
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine in DMSO.
-
-
Assay Plate Preparation:
-
Compound Addition:
-
Add the diluted compound or a vehicle control to the wells.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the kinase reaction to proceed.
-
-
Detection:
-
Add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common readout.
-
-
Data Analysis:
-
Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
-
Kinase Selectivity Data Interpretation
Caption: Interpretation of kinase selectivity profiles.
V. Concluding Remarks
A thorough investigation of off-target effects is a cornerstone of rigorous pharmacological research. By employing a combination of computational, in vitro, and cellular approaches, you can build a comprehensive profile of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine's selectivity. This knowledge will not only enhance the reliability of your experimental data but also guide the future development of more precise chemical probes and therapeutics.
VI. References
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
PMC. (n.d.). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PMC. [Link]
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
PubMed. (2015). Pyrrolo[2,3-b]pyridine Derivatives as Potent Bruton's Tyrosine Kinase Inhibitors. PubMed. [Link]
-
MDPI. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. [Link]
-
MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]
-
ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
-
PMC. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. [Link]
-
Google Patents. (n.d.). CY1111996T1 - Pyrrolo [2,3-B] Pyridine Derivatives as Protein Kinase Inhibitors. Google Patents.
-
ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
AZoLifeSciences. (2026). Proteomics Approaches to Overcome Undruggable Targets in Disease. AZoLifeSciences. [Link]
-
Pharmaron. (n.d.). Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]
-
Medicines Discovery Catapult. (2026). Techniques in kinase profiling. Medicines Discovery Catapult. [Link]
-
NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support. Reaction Biology. [Link]
-
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Chomix Biotech. (n.d.). Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling. Chomix Biotech. [Link]
-
Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. [Link]
-
CRISPR Medicine News. (2023). Off-Target Effects and Where to Find Them. CRISPR Medicine News. [Link]
-
PLOS Computational Biology. (n.d.). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLOS Computational Biology. [Link]
-
ACS Publications. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
CD Genomics. (n.d.). Off-Target Effects and Detection Strategies of CRISPR/Cas9 Gene Editing. CD Genomics. [Link]
-
Selvita. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Selvita. [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]
-
ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [Link]
-
PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
-
ResearchGate. (2024). (PDF) Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. [Link]
-
RSC Publishing. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances. [Link]
-
Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Google Patents.
-
ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link]
-
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. [Link]
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- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. assayquant.com [assayquant.com]
- 13. pharmaron.com [pharmaron.com]
- 14. Techniques in kinase profiling - Medicines Discovery Catapult [md.catapult.org.uk]
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- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 22. tandfonline.com [tandfonline.com]
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"validating the kinase inhibitory activity of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine"
Topic: Validating the Kinase Inhibitory Activity of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Expert Insight
The compound 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine represents a critical structural probe within the 7-azaindole (pyrrolo[2,3-b]pyridine) class of kinase inhibitors. While the unsubstituted parent scaffold (1H-pyrrolo[2,3-b]pyridine) is a "privileged structure" known to bind the ATP-binding hinge region of kinases (e.g., FGFR, CDK8, TNIK) via a bidentate hydrogen bond, the N1-methylated derivative serves a distinct purpose.
Expert Insight: In most ATP-competitive kinase inhibitors, the pyrrole nitrogen (N1) acts as a hydrogen bond donor to the kinase hinge region (typically to the backbone carbonyl of the gatekeeper+1 residue). Methylation at this position (N1-Me) often abolishes or drastically reduces potency by disrupting this H-bond and introducing steric clash. Therefore, validating this specific compound is frequently a strategic "Methyl-Scan" experiment to confirm the binding mode of the parent series. If this compound retains activity, it suggests a non-canonical binding mode (e.g., allosteric Type III/IV) or a unique hinge architecture.
This guide outlines the rigorous workflow to validate the inhibitory profile of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, comparing it against its active parent scaffold and industry standards.
Comparative Landscape: Test Compound vs. Alternatives
To objectively validate the activity, the test compound must be benchmarked against established controls.
Table 1: Comparative Profile of Test Compound and Controls
| Feature | Test Compound (1-methyl-2-phenyl...) | Active Comparator (2-phenyl-1H-pyrrolo...) | Positive Control (Staurosporine) | Negative Control (DMSO) |
| Structure Class | N1-Methylated 7-Azaindole | Unsubstituted 7-Azaindole | Indolocarbazole | Solvent |
| Primary Mechanism | Probe / Negative Control (Expected) | ATP-Competitive (Type I) | Pan-Kinase (Type I) | N/A |
| Binding Mode | Steric clash / Loss of H-bond donor | Bidentate H-bond to Hinge (N1 donor, N7 acceptor) | Multi-point Hinge Binder | N/A |
| Expected IC50 | > 10 µM (Inactive) or High µM | 10–500 nM (Active) | < 10 nM (Potent) | No Inhibition |
| Validation Role | Confirms H-bond necessity at N1 | Validates assay sensitivity for scaffold | Validates assay performance | Establishes baseline |
Experimental Validation Workflow
The validation process follows a "Funnel of Truth," moving from computational prediction to biochemical verification and cellular confirmation.
Visualization: The Validation Funnel
Caption: The strategic workflow for validating N1-methylated kinase inhibitors. Inactivity often confirms the necessity of the N1-H donor interaction.
Detailed Experimental Protocols
Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)
Rationale: This assay quantifies the ADP produced during the kinase reaction. It is universal and less prone to interference by fluorescent compounds than FRET assays.
Reagents:
-
Kinase: Recombinant Human FGFR1 or CDK8 (based on parent scaffold activity).
-
Substrate: Poly(Glu,Tyr) 4:1 or specific peptide substrate.
-
ATP: Ultra-pure (at
concentration). -
Test Compound: 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (dissolved in 100% DMSO).
Step-by-Step Methodology:
-
Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (10 points, starting at 100 µM).
-
Reaction Mix: In a 384-well white plate, add:
-
2 µL of Kinase Buffer (active enzyme).
-
1 µL of Compound/DMSO.
-
2 µL of Substrate/ATP Mix.
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP-Glo Reagent: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min at RT.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Read: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).
Data Analysis (Self-Validating):
-
Z-Factor Calculation: Must be > 0.5 using Positive (Staurosporine) and Negative (DMSO) controls.
-
IC50 Calculation: Fit data to a sigmoidal dose-response equation (Variable Slope).
-
Success Criterion: If the Test Compound IC50 > 10 µM while the Parent Compound IC50 < 100 nM, the "Hinge Binder" hypothesis is validated.
-
Protocol B: In Silico Docking (Mechanism Confirmation)
Rationale: To visualize why the compound is active or inactive.
-
Protein Prep: Download PDB structure of target kinase (e.g., FGFR1 PDB: 3C4F or CDK8 PDB). Remove water molecules; add polar hydrogens.
-
Ligand Prep: Generate 3D conformers of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine.
-
Docking: Perform rigid docking (e.g., Glide or AutoDock Vina) into the ATP binding site.
-
Analysis: Measure the distance between the N1-Methyl group and the Gatekeeper residue. Look for loss of the H-bond to the hinge backbone carbonyl.
Visualization: Mechanism of Action (Hinge Binding)
Caption: Mechanistic comparison showing how N1-methylation disrupts the critical hydrogen bond donor interaction with the kinase hinge.
References
-
Vertex Pharmaceuticals. (2021).[1] Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1][2][3]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[3][4][5][6][7] RSC Advances.[4][5][7]
-
Zhang, X. X., et al. (2022).[8] Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.[8][9][10] Journal of Medicinal Chemistry.[9] [8]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[11] Chemical & Pharmaceutical Bulletin.[11]
Sources
- 1. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer [pubmed.ncbi.nlm.nih.gov]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Publish Comparison Guide: Confirming the Mechanism of Action of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
This guide outlines the rigorous scientific validation of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine (and its functional derivatives) as a targeted kinase inhibitor.[1][2][3] Based on the 7-azaindole scaffold, this chemotype functions primarily as an ATP-competitive hinge binder , with significant potency reported against CAMKK2 (Calcium/Calmodulin-Dependent Protein Kinase Kinase 2) and potential activity in the PI3K/mTOR signaling axis.[1][2][3]
Executive Summary & Mechanistic Hypothesis
The Compound: 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a "privileged scaffold" in medicinal chemistry.[1][2][3] The 7-azaindole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds.[1][2][3] The 2-phenyl substituent is a critical structural determinant, often exploiting the hydrophobic pocket adjacent to the ATP binding site to confer selectivity (e.g., for CAMKK2).[1][2][3]
Mechanism of Action (MoA):
-
Target: CAMKK2 (primary validated target for 2-phenyl-7-azaindoles) and PI3K/mTOR (secondary targets for 3-substituted derivatives).[1][2][3]
-
Downstream Effect: Blockade of the CAMKK2-AMPK pathway, leading to reduced phosphorylation of AMPK at Thr172 and subsequent metabolic modulation.[1][2][3]
Comparative Analysis: Test Compound vs. Validated Standards
To confirm the MoA, the compound's performance must be benchmarked against established inhibitors.[1][2][3]
| Feature | Test Compound (1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine) | STO-609 (Standard CAMKK2 Inhibitor) | GSK650394 (Pan-CAMKK Inhibitor) |
| Binding Mode | Type I (ATP-Competitive) .[1][2][3] Binds active conformation (DFG-in).[1][2][3] | Allosteric/ATP-Competitive (Mixed mode depending on conditions).[1][2][3] | ATP-Competitive . |
| Selectivity Driver | 2-Phenyl Group : Occupies the hydrophobic "gatekeeper" pocket.[1][2][3] | Carboxylic acid moiety interacts with Arg311.[1][2][3] | Indazole core interactions.[1][2][3] |
| Key Advantage | Tunable Lipophilicity : The phenyl ring allows modification for CNS penetration.[1][2][3] | Poor solubility; limited cellular permeability.[1][2][3] | High potency but known off-target promiscuity.[1][2][3] |
| Validation Marker | Loss of p-AMPK (Thr172) signal in cells.[1][2][3] | Loss of p-AMPK (Thr172).[1][2][3] | Loss of p-AMPK (Thr172).[1][2][3] |
Experimental Validation Protocols
To scientifically confirm the MoA, you must prove three things: Physical Binding , Functional Inhibition , and Cellular Causality .[1][2][3]
Phase I: Biochemical Confirmation (Cell-Free)
Experiment A: Differential Scanning Fluorimetry (DSF/Thermal Shift) Objective: Confirm physical binding to the kinase domain.[1][2][3]
-
Protocol:
Experiment B: ATP-Competition Kinetics (Lineweaver-Burk Analysis) Objective: Prove the compound competes with ATP (Type I inhibition).[1][2][3]
-
Protocol:
-
Titrate Test Compound (0, 10, 50, 100 nM) against varying ATP concentrations (10 µM – 500 µM).[1][2][3]
-
Substrate: AMPK peptide or full-length AMPK protein.[1][2][3]
-
Data Analysis: Plot 1/Velocity vs. 1/[ATP].
-
Success Metric: All lines intersect at the Y-axis (
is constant), but the X-intercept ( ) changes.[1][2][3] This confirms Competitive Inhibition .[1][2][3]
Phase II: Cellular Mechanism Validation
Experiment C: Western Blotting for Pathway Inhibition Objective: Confirm target engagement in live cells (e.g., Prostate Cancer cells PC3 or LNCaP).[1][2][3]
-
Protocol:
-
Seed Cells:
cells/well in 6-well plates. -
Starvation: Serum-starve for 4 hours to sensitize the AMPK pathway.
-
Treatment: Treat with Test Compound (0.1, 1, 10 µM) vs. STO-609 (5 µM) for 2 hours.
-
Stimulation: Stimulate Calcium signaling with Ionomycin (1 µM) for 15 mins (activates CAMKK2).
-
Lysis & Blot: Lyse cells; immunoblot for:
-
Success Metric: Dose-dependent reduction of p-AMPK (Thr172) without affecting Total AMPK levels.
-
Visualizing the Mechanism
Figure 1: CAMKK2 Signaling Pathway & Point of Inhibition
This diagram illustrates the canonical pathway and where the 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine scaffold intervenes.[1][2][3]
Caption: Figure 1.[1][2][3] The 7-azaindole derivative competitively inhibits CAMKK2, preventing AMPK Thr172 phosphorylation.[1][2][3]
Figure 2: Validation Workflow Logic
A decision tree for verifying the compound's efficacy and selectivity.
Caption: Figure 2. Step-wise validation logic from physical binding (DSF) to cellular target engagement.[1][2][3]
References
-
Price, D. J., et al. (2020).[1][2][3] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry . [1][2][3]
-
Lombardi, S., et al. (2010).[1][2][3] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent PI3K/mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters .
-
Promega Corporation. (2024).[1][2][3] ADP-Glo™ Kinase Assay Protocol for ATP-Competitive Inhibitors. Promega Technical Manual .
-
Sreeramulu, S., et al. (2013).[1][2][3] Differential Scanning Fluorimetry (DSF) for High-Throughput Screening of Small Molecule Inhibitors. Methods in Molecular Biology .
Sources
- 1. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase inhibitors, and their syntheses - Google Patents [patents.google.com]
- 2. 1388711-09-8 | 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine - AiFChem [aifchem.com]
- 3. patents.justia.com [patents.justia.com]
- 4. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Comprehensive Safety Protocol: Handling 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine
This document provides essential safety and operational protocols for the handling of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine. As a matter of scientific best practice, in the absence of a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule, this guidance is conservatively based on the known hazard profiles of structurally analogous compounds, including the pyrrolo[2,3-b]pyridine core, pyridine derivatives, and other heterocyclic aromatic compounds. This proactive approach ensures the highest level of safety for all researchers and laboratory personnel.
Hazard Assessment: A Precautionary Approach
The toxicological properties of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine have not been fully elucidated. Therefore, it must be handled with a high degree of caution. Analysis of its structural components—a methylated 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold and a phenyl group—suggests potential hazards based on well-documented analogs.
The core scaffold, 1H-pyrrolo[2,3-b]pyridine, and its simple methylated derivatives are known to be irritants.[1][2] Pyridine and its derivatives are generally associated with local irritation, potential for absorption through the skin, and flammability.[3][4] Based on this data, we will operate under the assumption that 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine presents similar, if not enhanced, risks.
| Hazard Category | Inferred Risk for 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine | Justification Based on Analogs |
| Acute Oral Toxicity | Harmful if swallowed | Analogs like 1-methyl-1H-pyrrolo[2,3-b]pyridine and 2-methyl-1H-pyrrolo[2,3-b]pyridine are classified as H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Causes skin irritation | Classified as H315: Causes skin irritation for close structural analogs.[1] Skin absorption can lead to systemic effects similar to inhalation for pyridine compounds.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Classified as H319: Causes serious eye irritation.[1][5] Direct contact with pyridine derivatives can cause significant local irritation to the cornea.[3] |
| Respiratory Irritation | May cause respiratory irritation | Classified as H335: May cause respiratory irritation.[5] Inhalation of fumes from pyridine-like compounds can be harmful.[6][7] |
| Carcinogenicity/Mutagenicity | Insufficient data; handle as potentially hazardous | While there is no specific data, some complex pyridoindole compounds are investigated as potential carcinogens.[8] This warrants a cautious approach. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. All personnel must be trained in the correct donning and doffing of this equipment to prevent cross-contamination.
Respiratory Protection
All handling of 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood .[1][9] This is the primary engineering control to minimize inhalation exposure. If procedures with a high potential for aerosolization are anticipated and engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges may be required.[9][10]
Eye and Face Protection
-
Chemical Splash Goggles: Must be worn at all times and conform to ANSI Z87.1 or EN 166 standards.[1]
-
Face Shield: A full-face shield must be worn over chemical splash goggles during procedures with a significant risk of splashes or splattering, such as when handling bulk quantities or during vigorous mixing.[9][11]
Hand Protection
-
Glove Type: Nitrile gloves are required due to their documented resistance to pyridine and a range of aromatic and heterocyclic compounds.[6][10]
-
Gloving Practice: Double-gloving is strongly recommended.[8] This provides an additional layer of protection against tears and permeation. Gloves must be inspected for integrity before each use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don new gloves.
Body and Foot Protection
-
Laboratory Coat: A flame-retardant lab coat with long sleeves and a fully buttoned front is mandatory.[9]
-
Chemical Apron: For handling larger quantities (>100 mL), a chemical-resistant apron should be worn over the lab coat.
-
Footwear: Fully enclosed, chemical-resistant shoes are required. Open-toed shoes, sandals, or porous footwear are strictly prohibited in the laboratory.
Caption: PPE Donning Sequence for Safe Handling.
Operational Plan: Step-by-Step Guidance
Adherence to a strict operational workflow is critical for minimizing exposure risk.
Preparation and Handling
-
Designated Area: Confirm that the chemical fume hood is operational and has a valid certification. All work with the compound must occur within the sash of the fume hood.[9]
-
Ignition Sources: Keep the handling area clear of all heat, sparks, and open flames.[3][4] While the exact flash point is unknown, related compounds are flammable.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) and spill cleanup materials are inside the fume hood or within immediate reach.
-
Container Handling: Keep the primary container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[4][5]
Disposal Plan
Chemical waste containing 1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine is considered hazardous.[12]
-
Waste Segregation: All contaminated solids (gloves, wipes, weigh paper) and liquid waste must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical constituents, including the full name of the target compound and any solvents used.
-
Disposal Protocol: Never dispose of this chemical down the drain or in regular trash.[6] Follow your institution's specific guidelines for hazardous chemical waste disposal, which typically involves collection by an environmental health and safety team for incineration.[3][12]
Emergency Response and Decontamination
Accidents require immediate and correct action. All personnel should be familiar with the location of safety showers and eyewash stations.
Spill Management
-
Evacuate and Alert: Clear the immediate area of all personnel. Alert your supervisor and colleagues.
-
Assess the Spill:
-
Small Spill (inside fume hood): If you are trained and equipped, contain the spill using an absorbent material like vermiculite or sand.[6] Carefully scoop the material into a sealed container for hazardous waste disposal.
-
Large Spill (or any spill outside a fume hood): Evacuate the laboratory immediately. Close the doors and prevent re-entry. Contact your institution's emergency response team.
-
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. au.vwr-cmd2.com [au.vwr-cmd2.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. research.arizona.edu [research.arizona.edu]
- 11. epa.gov [epa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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